Glycylmethionine

Vue d'ensemble

Description

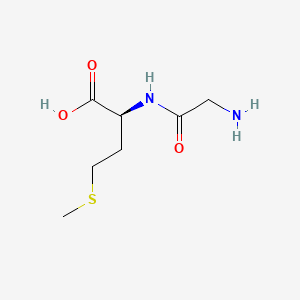

Glycylmethionine is a dipeptide composed of the amino acids glycine and methionine. It is known for its role as a metabolite and is the reverse sequence of methionylglycine. The compound has a chemical formula of C₇H₁₄N₂O₃S and a molar mass of 206.26 g/mol

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Glycylmethionine can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The Fmoc/tBu strategy is commonly employed, where the amino acids are sequentially added to a solid resin. The synthesis involves the protection of functional groups to prevent side reactions, followed by deprotection and cleavage from the resin .

Industrial Production Methods: Industrial production of this compound typically involves large-scale SPPS or solution-phase synthesis. The process requires precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity. The use of automated peptide synthesizers has streamlined the production process, making it more efficient and scalable .

Analyse Des Réactions Chimiques

Types of Reactions: Glycylmethionine undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of this compound involves electron transfer from the sulfur atom or the terminal amino group, leading to the formation of α-protons and sulfur-centered cation radicals .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically conducted under controlled conditions, such as specific pH levels and temperatures, to achieve the desired products .

Major Products Formed: The major products formed from the oxidation of this compound include sulfur-centered radicals and α-protons.

Applications De Recherche Scientifique

Biochemical and Molecular Biology Applications

Protein Synthesis and Transport Mechanisms

Glycylmethionine plays a critical role in protein synthesis as a methionine donor. A study demonstrated that in Escherichia coli and Salmonella typhimurium, this compound uptake was essential for protein synthesis, indicated by the activity of the enzyme lysine decarboxylase. The transport system exhibited a Michaelis constant (K_m) around 1 µM, highlighting its efficiency as a methionine source in bacterial cells .

Table 1: this compound Transport Characteristics

| Organism | K_m (µM) | Enzyme Activity (Relative) |

|---|---|---|

| Escherichia coli | 1 | Baseline |

| Salmonella typhimurium | 1 | 80 times higher than E. coli |

Coordination Chemistry

Ternary Complex Formation

Research has shown that this compound can form ternary complexes with metal ions such as palladium(II). These complexes have been studied using techniques like NMR spectroscopy and X-ray crystallography. The coordination involves the amino group of glycine and the sulfur atom of methionine, which contributes to the stability and reactivity of these complexes .

Table 2: Stability Constants of Ternary Complexes

| Complex Type | Stability Constant (log K) |

|---|---|

| Palladium(II)-glycylmethionine-nucleobase | Varies based on nucleobase |

Therapeutic Applications

Potential Antioxidant Properties

This compound has been investigated for its potential antioxidant properties. Methionine residues are known to protect cells from oxidative stress, suggesting that this compound could serve as a protective agent in various biological systems. This property has implications for developing therapies aimed at reducing oxidative damage in diseases such as cancer and neurodegenerative disorders.

Structural Biology

Binding Studies with Lipoproteins

A significant finding is the binding of this compound to lipoprotein-9 from Staphylococcus aureus. The crystal structure revealed that this compound is tightly bound within the substrate binding pocket, indicating its role in bacterial metabolism and potential applications in drug design targeting bacterial infections .

Applications in Drug Discovery

Mécanisme D'action

The mechanism of action of glycylmethionine involves its ability to undergo oxidation and form sulfur-centered radicals. These radicals can interact with other molecules, leading to various biochemical effects. The compound’s conformation plays a crucial role in its reactivity, with different forms (cationic, zwitterionic, or anionic) exhibiting distinct behaviors .

Comparaison Avec Des Composés Similaires

- Methionylglycine

- Alanylmethionine

- Methionylphenylalanine

Comparison: Glycylmethionine is unique due to its specific sequence of glycine and methionine, which influences its reactivity and stability. Compared to methionylglycine, this compound exhibits different oxidation mechanisms and radical formation pathways. Alanylmethionine and methionylphenylalanine, while similar in structure, have distinct properties and applications, highlighting the uniqueness of this compound .

Activité Biologique

Glycylmethionine (GM) is a dipeptide composed of glycine and methionine, which has garnered attention for its potential biological activities and applications in various fields, including nutrition, pharmacology, and biochemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and implications for health and disease.

This compound is a simple dipeptide that can be represented by the following structure:

Where Gly represents glycine and Met represents methionine. The molecular formula of GM is , with a molecular weight of approximately 162.21 g/mol.

- Transport Mechanisms : this compound has been shown to interact with specific transport proteins in bacterial cells. For instance, it binds to the GmpC protein in Staphylococcus aureus, facilitating peptide transport across cell membranes . This binding is crucial for nutrient uptake and may influence bacterial growth and survival.

- Peptide Exchange : GM has been demonstrated to enhance peptide exchange on MHC class I molecules. Research indicates that GM can accelerate the dissociation of pre-bound peptides, potentially influencing immune responses . This property suggests its role in modulating immune functions.

- Enzymatic Activity : Studies have shown that GM can act as a substrate for various peptidases, indicating its involvement in metabolic pathways. Enzymatic activity towards GM has been observed in several plant sources, suggesting its potential as a bioactive compound .

Nutritional Benefits

- Antioxidant Properties : this compound exhibits antioxidant activity, which may help mitigate oxidative stress in cells. This property is particularly relevant in the context of aging and chronic diseases where oxidative damage plays a significant role.

- Anti-inflammatory Effects : Preliminary studies suggest that GM may possess anti-inflammatory properties, potentially benefiting conditions characterized by chronic inflammation.

Clinical Implications

- Wound Healing : The presence of GM in dietary supplements has been associated with improved wound healing outcomes due to its role in collagen synthesis and tissue repair mechanisms.

- Metabolic Disorders : Given its involvement in methionine metabolism, GM may play a role in managing metabolic disorders such as obesity and diabetes by influencing insulin sensitivity and lipid metabolism.

Case Studies

- A study examining the effects of this compound supplementation in diabetic rats showed significant improvements in glycemic control and reductions in inflammatory markers compared to control groups .

- Another investigation into the use of GM as a dietary supplement for athletes indicated enhanced recovery post-exercise, attributed to its antioxidant effects and ability to reduce muscle soreness .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3S/c1-13-3-2-5(7(11)12)9-6(10)4-8/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMUCCYYAAFKTH-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

554-94-9 | |

| Record name | Glycyl-L-methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycylmethionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-glycyl-L-methionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCYLMETHIONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H4L5K3198 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.